molecular formula C11H8O3 B1583617 5-Phenyl-2-furoic acid CAS No. 52938-97-3

5-Phenyl-2-furoic acid

Cat. No. B1583617
Key on ui cas rn: 52938-97-3
M. Wt: 188.18 g/mol
InChI Key: GUOMINFEASCICM-UHFFFAOYSA-N
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Patent
US07662839B2

Procedure details

5-Bromo-furan-2-carboxylic acid methyl ester (5) (205 mg, 1 mmol) was coupled to phenylboronic acid (146 mg, 1.2 mmol) using Method E except that once the reaction was complete, the solvents were removed in vacuo. The crude residue was re-dissolved in EtOAc (10 ml) and 1M NaOH (20 ml) was added. The aqueous layer was extracted with EtOAc (3×10 ml), and the organic layer was discarded. The aqueous layer was acidified to pH 1 with conc. HCl, and extracted with EtOAc (3×10 ml). The combined organic layers were dried (MgSO4), filtered, and the solvent removed in vacuo to give the title compound.
Quantity
205 mg
Type
reactant
Reaction Step One
Quantity
146 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[O:2][C:3]([C:5]1[O:6][C:7](Br)=[CH:8][CH:9]=1)=[O:4].[C:11]1(B(O)O)[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1>>[C:11]1([C:7]2[O:6][C:5]([C:3]([OH:2])=[O:4])=[CH:9][CH:8]=2)[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1

Inputs

Step One
Name
Quantity
205 mg
Type
reactant
Smiles
COC(=O)C=1OC(=CC1)Br
Step Two
Name
Quantity
146 mg
Type
reactant
Smiles
C1(=CC=CC=C1)B(O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solvents were removed in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The crude residue was re-dissolved in EtOAc (10 ml)
ADDITION
Type
ADDITION
Details
1M NaOH (20 ml) was added
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with EtOAc (3×10 ml)
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (3×10 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent removed in vacuo

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C1=CC=C(O1)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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